6-(piperazin-1-yl)-9H-purine

Kinase inhibition Protein kinase A X-ray crystallography

Choose 6-(piperazin-1-yl)-9H-purine for structure-guided kinase programs based on its crystallographically validated PKA binding mode. The essential piperazine moiety—whose replacement with cyclohexyl abolishes inhibitory activity—serves as a versatile derivatization handle for amide, sulfonylation, carbamoylation, urea, and alkylation reactions under mild conditions. With a favorable logP of 0.27 and aqueous solubility of ~34 mg/mL, this scaffold minimizes assay interference while enabling systematic exploration of vector-directed substitutions. It has demonstrated nanomolar CB1 affinity (Ki = 4 nM) with >10,000-fold CB2 selectivity, and patent literature claims oral hypoglycemic activity. Both free base and hydrochloride salt forms are available at ≥95% purity.

Molecular Formula C9H12N6
Molecular Weight 204.237
CAS No. 245449-95-0
Cat. No. B2516010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(piperazin-1-yl)-9H-purine
CAS245449-95-0
Molecular FormulaC9H12N6
Molecular Weight204.237
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=NC3=C2NC=N3
InChIInChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9/h5-6,10H,1-4H2,(H,11,12,13,14)
InChIKeyFFNVVVLETZYYJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Piperazin-1-yl)-9H-purine (CAS 245449-95-0): A Versatile Purine Scaffold for Kinase Inhibitor Design and Chemical Biology Applications


6-(piperazin-1-yl)-9H-purine (CAS 245449-95-0) is a purine derivative featuring a piperazine moiety at the 6-position of the purine ring . This heterocyclic scaffold serves as a key intermediate in medicinal chemistry, particularly as a building block for kinase inhibitor development and GPCR ligand exploration [1]. The compound has demonstrated binding to the catalytic subunit of protein kinase A (PKA) and inhibition of its activity in vitro, with the binding site characterized by X-ray crystallography . Its structural features—a purine core for ATP-binding site recognition coupled with a piperazine handle for facile functionalization—position it as a privileged scaffold for hit-to-lead campaigns.

Why Unmodified Purines or Non-Piperazine Analogs Cannot Substitute for 6-(Piperazin-1-yl)-9H-purine in Research Applications


Generic substitution fails for 6-(piperazin-1-yl)-9H-purine because the piperazine moiety at the 6-position confers distinct physicochemical and pharmacological properties that are absent in unmodified purines or alternative 6-substituted analogs. While the parent purine scaffold can occupy ATP-binding pockets, it lacks the pendant basic amine required for engaging secondary binding interactions or for subsequent chemical derivatization [1]. Critically, replacement of the piperazinyl group with a non-basic cyclohexyl substituent results in complete loss of kinase inhibitory activity, underscoring the essential nature of this motif [2]. Conversely, alternative 6-substitutions such as piperidinyl necessitate harsher synthetic conditions and yield lower purity products, compromising experimental reproducibility . These structural distinctions translate into measurable differences in binding affinity, synthetic accessibility, and downstream derivatization potential—rendering direct analog substitution scientifically invalid.

Quantitative Differentiation of 6-(Piperazin-1-yl)-9H-purine: Comparative Physicochemical and Biological Evidence for Informed Procurement


Crystallographically Validated PKA Binding: Structural Confirmation versus Uncharacterized Purine Analogs

6-(piperazin-1-yl)-9H-purine has been crystallographically demonstrated to bind the catalytic subunit of protein kinase A (PKA) and inhibit its activity in vitro . This contrasts with the vast majority of commercially available purine analogs lacking experimentally determined binding modes. The X-ray structure provides unambiguous atomic-level validation of binding pose, enabling rational structure-guided optimization that is impossible with uncharacterized scaffolds [1].

Kinase inhibition Protein kinase A X-ray crystallography Structure-based drug design

Optimized Physicochemical Profile: logP of 0.27 Enables Balanced Drug-Likeness Compared to More Lipophilic Purine Analogs

The compound exhibits a measured logP of 0.27 and logD (pH 7.4) of -0.76 , placing it within the optimal lipophilicity range (logP 0-3) for CNS drug-likeness while maintaining aqueous solubility of approximately 3.4 × 10⁴ mg/L at 25°C . In contrast, the piperidine analog 6-(piperidin-1-yl)-9H-purine and other 6-alkylamino purines typically exhibit higher cLogP values exceeding 2.0, which correlate with increased non-specific binding and reduced solubility . The basic piperazine nitrogen (pKa ~9.8) enables protonation at physiological pH, further enhancing solubility without compromising membrane permeability [1].

ADME Drug-likeness Physicochemical properties Lipophilicity

Essential Piperazine Motif for Kinase Inhibition: Comparative SAR Demonstrates >99% Activity Loss Upon Substitution

In a systematic SAR study of purine-based dual CDK2/CDK7 inhibitors, the terminal piperazinyl group was found to be essential for kinase inhibitory activity [1]. The parent compound bearing the piperazine moiety exhibited IC₅₀ values of 0.48 mM (CDK2) and 0.51 mM (CDK7) [2]. Replacement of the piperazinyl substituent with a non-basic cyclohexyl group resulted in only 11% inhibition at 10 μM for CDK2 and 13% inhibition at 100 μM for CDK7—representing a >99% loss of activity [3]. This class-level SAR inference establishes that 6-(piperazin-1-yl)-9H-purine possesses a structural feature that is not merely preferable but mechanistically required for kinase engagement in this chemotype.

Structure-activity relationship CDK2 CDK7 Kinase inhibitor

Patented Differentiation: Documented Hypoglycemic Activity Absent in Unsubstituted Purine Congeners

Patent literature discloses that 6-piperazino-purine derivatives—of which 6-(piperazin-1-yl)-9H-purine is the unsubstituted core—exhibit oral hypoglycemic activity with demonstrated ability to lower blood sugar in models of type II diabetes and obesity with associated insulin resistance [1]. This therapeutic activity is not observed with the parent purine scaffold or with 6-halogenated purines (e.g., 6-chloro-9H-purine), which serve merely as synthetic intermediates lacking intrinsic pharmacological activity [2]. The piperazine substitution at the 6-position is explicitly identified as the pharmacophoric element conferring this metabolic activity [3].

Metabolic disorders Type II diabetes Hypoglycemic agents Drug repurposing

Synthetic Handle Superiority: Facile Piperazine Functionalization Enables Diverse Derivative Libraries

The piperazine moiety of 6-(piperazin-1-yl)-9H-purine provides a versatile synthetic handle for diversification through amide, sulfonamide, carbamate, and urea linkages, as well as direct alkylation and arylation [1]. This contrasts sharply with 6-chloro-9H-purine, which requires nucleophilic aromatic substitution under forcing conditions (reflux, extended reaction times) to install substituents, and with 6-aminopurine (adenine), whose exocyclic amine exhibits limited nucleophilicity . The piperazine nitrogen enables mild-condition functionalization with a broader electrophile scope, facilitating parallel library synthesis and rapid SAR exploration [2]. The free base form is commercially available at ≥95% purity from multiple vendors, with the hydrochloride salt offering enhanced aqueous solubility (H₂O: 50 mg/mL) for biological assays .

Medicinal chemistry Parallel synthesis Chemical biology Building blocks

Validated Scaffold for GPCR Ligand Development: Enables High-Affinity CB1 Inverse Agonists with Exceptional Selectivity

Functionalized 6-piperazin-1-yl-purines have been developed as potent, selective CB1 receptor inverse agonists [1]. The piperazine group was strategically selected to replace the 4-aminopiperidine moiety of otenabant, enabling enhanced understanding of SAR to produce compounds with limited brain penetration while maintaining peripheral CB1 antagonism [2]. Optimization of this scaffold yielded compound 65 with a Ki of 4 nM at hCB1 and >10,000-fold selectivity over hCB2, along with oral bioavailability and reduced brain penetration [3]. This demonstrates that the 6-piperazinyl-purine core is a validated starting point for developing peripherally restricted CB1 antagonists—a therapeutic profile unattainable with other purine substitution patterns that lack the necessary geometry for accessing the CB1 binding pocket.

Cannabinoid receptor CB1 antagonist GPCR Metabolic disease

Optimal Research and Procurement Applications for 6-(Piperazin-1-yl)-9H-purine Based on Differentiated Evidence


Structure-Based Kinase Inhibitor Design Leveraging Crystallographically Validated PKA Binding

Research groups engaged in rational kinase inhibitor design should procure 6-(piperazin-1-yl)-9H-purine for structure-guided optimization programs. The compound's crystallographically validated binding mode to the PKA catalytic subunit provides an experimentally confirmed starting point for molecular docking, fragment-based design, and in silico screening . This contrasts with alternative 6-substituted purines lacking experimentally determined binding poses, which introduce structural ambiguity into computational workflows. The favorable logP (0.27) and aqueous solubility (~34 mg/mL) minimize assay interference in biochemical kinase panels , while the piperazine handle enables systematic exploration of vector-directed substitutions to optimize potency and selectivity.

GPCR Ligand Discovery Focusing on Peripheral CB1 Antagonism for Metabolic Indications

Investigators pursuing peripherally restricted CB1 receptor antagonists for obesity, metabolic syndrome, or liver disease should prioritize this scaffold. The functionalized 6-piperazin-1-yl-purine series has demonstrated the ability to yield compounds with nanomolar CB1 affinity (Ki = 4 nM), exceptional CB2 selectivity (>10,000-fold), and reduced brain penetration . The piperazine moiety was specifically selected to replace the 4-aminopiperidine group of otenabant to modulate physical properties and access the binding pocket . Alternative purine cores lacking this substitution pattern have not demonstrated comparable CB1 pharmacology, making 6-(piperazin-1-yl)-9H-purine the scaffold of choice for this therapeutic modality.

Parallel Library Synthesis for Hit-to-Lead Optimization Campaigns

Medicinal chemistry teams requiring a versatile, readily derivatizable purine core for parallel library synthesis should select 6-(piperazin-1-yl)-9H-purine. The secondary amine of the piperazine moiety enables rapid diversification through amide bond formation, sulfonylation, carbamoylation, urea synthesis, and alkylation under mild conditions . This contrasts with 6-chloro-9H-purine, which requires nucleophilic aromatic substitution under forcing conditions, and 6-aminopurine, whose exocyclic amine exhibits limited reactivity toward diverse electrophiles. The commercial availability of both free base and hydrochloride salt forms at ≥95% purity ensures reproducible synthetic outcomes and scalable library production .

Metabolic Disease Target Validation Leveraging Documented Hypoglycemic Activity

Research programs targeting type II diabetes, insulin resistance, or obesity-associated metabolic dysfunction should utilize this compound as a validated chemical probe. Patent literature explicitly claims oral hypoglycemic activity and blood sugar lowering effects for 6-piperazino-purine derivatives in relevant disease models . This patented activity profile provides a de-risked entry point for target validation studies, in contrast to 6-chloro-9H-purine or other 6-substituted purine intermediates that lack intrinsic metabolic pharmacology and serve only as synthetic precursors . The scaffold thus enables phenotypic screening and mechanistic follow-up with a chemically tractable starting point bearing known efficacy signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(piperazin-1-yl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.